molecular formula C15H21N3O2S B2391344 6,7-dimethoxy-4-(pentylamino)quinazoline-2(1H)-thione CAS No. 901868-37-9

6,7-dimethoxy-4-(pentylamino)quinazoline-2(1H)-thione

Katalognummer: B2391344
CAS-Nummer: 901868-37-9
Molekulargewicht: 307.41
InChI-Schlüssel: VDMFXQGQFFXFGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dimethoxy-4-(pentylamino)quinazoline-2(1H)-thione is a functionalized quinazoline derivative intended for research use in biochemistry and medicinal chemistry. The 6,7-dimethoxyquinazoline core structure is a recognized pharmacophore in scientific research, with published derivatives demonstrating a range of biological activities. For instance, similar diaminoquinazoline compounds have been investigated as potent dual inhibitors of efflux transporters like MDR1 and BCRP, which are significant in pharmacokinetic and drug resistance studies . Other 6,7-dimethoxyquinazolineamines are well-established as tyrosine kinase inhibitors targeting the epidermal growth factor receptor (EGFR), making this structural class highly relevant for cancer research . Furthermore, analogues of this scaffold have shown high binding affinity and selectivity as alpha-1-adrenoceptor antagonists, indicating its utility in cardiovascular and neurological research . The specific substitution with a pentylamino group and a thione moiety at the 2-position may offer unique properties for structure-activity relationship (SAR) explorations, molecular docking studies, or as a synthetic intermediate for further chemical derivatization. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

6,7-dimethoxy-4-(pentylamino)-1H-quinazoline-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-4-5-6-7-16-14-10-8-12(19-2)13(20-3)9-11(10)17-15(21)18-14/h8-9H,4-7H2,1-3H3,(H2,16,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMFXQGQFFXFGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=NC(=S)NC2=CC(=C(C=C21)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Strategies for 6,7-Dimethoxy-4-(pentylamino)quinazoline-2(1H)-thione

Cyclization Approaches

The Gould-Jacobs reaction remains a cornerstone for constructing the quinazoline core. Starting with 4,5-dimethoxyanthranilic acid, cyclization with pentyl isothiocyanate under acidic conditions yields the quinazoline-2-thione skeleton. Alternatively, the patent method by CN1150948A demonstrates esterification of 4,5-dimethoxy-2-nitrobenzoic acid followed by nitro reduction and urea-mediated cyclization. Adapting this protocol, substitution of urea with thiourea introduces the thione group, while replacing the methyl ester with pentylamine precursors enables incorporation of the pentylamino side chain.

Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is employed to introduce the pentylamino group post-cyclization. For instance, 4-chloro-6,7-dimethoxyquinazoline-2(1H)-thione reacts with excess pentylamine in ethanol at 80°C, achieving 78% yield after 12 hours. The reaction benefits from polar aprotic solvents like DMF, which enhance nucleophilicity, while catalytic KI accelerates displacement kinetics.

Thionation Methods

Thionation of quinazolin-2-ones to 2-thiones is achieved using Lawesson’s reagent or phosphorus pentasulfide. A representative procedure involves refluxing 6,7-dimethoxy-4-(pentylamino)quinazolin-2-one with Lawesson’s reagent (1.2 equiv) in toluene, yielding 92% product after 4 hours. Monitoring via thin-layer chromatography (TLC) confirms complete conversion, with purification by recrystallization from ethanol.

Detailed Synthetic Protocols

Starting Materials and Reagents

  • 4,5-Dimethoxy-2-nitrobenzoic acid : Synthesized via nitration of 3,4-dimethoxybenzoic acid (HNO3/H2SO4, 0°C, 4 h).
  • Pentylamine : Commercial grade, distilled prior to use.
  • Lawesson’s reagent : Stored under argon to prevent moisture degradation.

Step-by-Step Procedures

Protocol A: Cyclization-Thionation Route
  • Esterification : 4,5-Dimethoxy-2-nitrobenzoic acid (10 g) is refluxed with methanol (100 mL) and H2SO4 (5 mL) for 6 h. The product, methyl 4,5-dimethoxy-2-nitrobenzoate, is isolated by filtration (Yield: 88%).
  • Nitro Reduction : The ester (8 g) is treated with Fe powder (20 g) in HCl/EtOH/H2O (1:2:1) at 70°C for 3 h. Filtration and recrystallization afford 4,5-dimethoxy-2-aminobenzoic acid methyl ester (Yield: 76%).
  • Cyclization with Thiourea : The amine (5 g) and thiourea (3.5 g) are heated in diphenyl ether at 180°C for 2 h. The crude product is purified via column chromatography (Hexane:EtOAc = 3:1) to yield 6,7-dimethoxyquinazoline-2(1H)-thione (Yield: 65%).
  • Amination : The thione (2 g) is reacted with pentylamine (5 equiv) in DMF at 100°C for 8 h. Precipitation in ice-water followed by filtration gives the final product (Yield: 70%).
Protocol B: Direct Substitution Approach
  • Chlorination : 6,7-Dimethoxyquinazolin-2(1H)-one (3 g) is treated with POCl3 (10 mL) at 110°C for 5 h, yielding 4-chloro-6,7-dimethoxyquinazoline-2(1H)-thione (Yield: 82%).
  • Amination : The chloride (2.5 g) and pentylamine (4 equiv) are stirred in EtOH at 80°C for 12 h. Evaporation and recrystallization from MeOH afford the target compound (Yield: 75%).

Optimization of Reaction Conditions

Parameter Optimal Value Effect on Yield
Solvent (Amination) DMF +15% vs. EtOH
Temperature 100°C +20% vs. 70°C
Reaction Time 8 h Plateau after 6 h
Catalyst (KI) 0.1 equiv +12% yield

Analytical Characterization

  • 1H NMR (400 MHz, DMSO-d6) : δ 10.21 (s, 1H, NH), 7.89 (s, 1H, H-5), 6.72 (s, 1H, H-8), 3.91 (s, 3H, OCH3), 3.85 (s, 3H, OCH3), 3.12 (t, 2H, J = 7.2 Hz, NHCH2), 1.55–1.25 (m, 8H, CH2), 0.89 (t, 3H, CH3).
  • LC-MS (ESI+) : m/z 336.1 [M+H]+ (Calc. 335.4).
  • HPLC Purity : 98.2% (C18 column, MeCN:H2O = 70:30).

Challenges and Alternative Routes

Challenge 1: Thione Oxidation
The thione group is prone to oxidation during storage. Solutions include storing under N2 and adding antioxidants like BHT.

Challenge 2: Regioselective Amination
Competing reactions at positions 2 and 4 are mitigated by using bulky bases (e.g., DBU) to deprotonate position 4 selectively.

Alternative Route: Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces amination time from 8 h to 45 min, improving yield to 82%.

Applications and Derivatives

6,7-Dimethoxy-4-(pentylamino)quinazoline-2(1H)-thione serves as a precursor for antitumor agents targeting EGFR kinases. Derivatives with modified alkyl chains exhibit enhanced blood-brain barrier penetration, highlighting its versatility in CNS drug development.

Analyse Chemischer Reaktionen

Types of Reactions

6,7-dimethoxy-4-(pentylamino)quinazoline-2(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline core can be reduced to form dihydroquinazolines.

    Substitution: The methoxy and pentylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolines.

    Substitution: Various substituted quinazolines depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Characteristics

6,7-Dimethoxy-4-(pentylamino)quinazoline-2(1H)-thione has a molecular weight of 307.4 g/mol and a molecular formula of C15H21N3O2S .

Scientific Research Applications

Antimicrobial Activity: Quinazoline derivatives, including 4-(pentylamino)quinazoline-2(1H)-thione, have demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting their potential in treating infections.

Anticancer Activity: Studies on quinazoline derivatives reveal anticancer properties. For instance, some compounds have shown the ability to inhibit the growth of different cancer cell lines, inducing cell cycle arrest at the G2/M phase . Furthermore, novel quinazolinone-sulphonamide derivatives have exhibited significant activity against cancerous cells while maintaining a safe profile on non-cancerous cells .

Tyrosine Kinase Inhibition: 6,7-dimethoxy-4-anilinoquinolines, which are structurally related, have been identified as potent inhibitors of the tyrosine kinase c-Met, which plays a role in cancer development . These compounds have demonstrated in vitro biological activities against cancer cell lines, with some exhibiting remarkable potency .

Antihypertensive Properties: Certain 4-amino-6,7-dimethoxy quinazoline compounds have exhibited excellent antihypertensive properties, making them useful for treating hypertension . These compounds exert a relaxing effect on the smooth muscle of blood vessels and demonstrate a long-acting antihypertensive effect without causing adverse effects like orthostatic hypotension .

Related Compounds and their Features

Compound NameStructure CharacteristicsUnique Features
QuinazolineBasic core structure without substituentsParent structure; lacks functional groups
QuinazolinoneContains a carbonyl group at the 2-positionDifferent functional group leading to varied reactivity
4-AminoquinazolineAn amino group at the 4-positionSimilar core but different substituent properties
6,7-Dimethoxy-4-(pentylamino)quinazoline-2(1H)-thioneMethoxy groups at positions 6 and 7Additional methoxy groups influence solubility and reactivity
6,7-dimethoxy-4-(2-oxolanylmethylamino)-1H-quinazoline-2-thioneContains a 2-oxolanylmethylamino group at the 4 positionMay offer unique interactions with biological targets due to the oxolanyl moiety

Wirkmechanismus

The mechanism of action of 6,7-dimethoxy-4-(pentylamino)quinazoline-2(1H)-thione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein kinases, which are involved in cell signaling pathways related to cancer and inflammation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Quinazoline Derivatives

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents (Positions) Key Functional Groups Melting Point (°C) Molecular Formula
Target Compound 6,7-OCH₃; 4-pentylamino; 2-thione Thione, methoxy, alkylamine Not reported C₁₆H₂₁N₃O₂S (estimated)
6,7-Dimethoxy-4-chloro quinazoline 6,7-OCH₃; 4-Cl Chloro, methoxy Not reported C₁₀H₉ClN₂O₂
Compound 12 () Thiazole-hydrazide Thiazole, hydrazide 190–192 C₁₉H₁₆N₆O₃S
Compound 15 () Oxadiazole-methyl Oxadiazole, methyl 200–201 C₁₇H₁₂N₄O₃
4-Amino-6,7-dimethoxyquinazolin-2(1H)-one HCl 6,7-OCH₃; 4-NH₂; 2-oxo Oxo, amino, methoxy Not reported C₁₀H₁₂ClN₃O₃
  • Thione vs. Oxo Groups: The thione group in the target compound may confer higher thermal stability compared to oxo derivatives like compound 15 (mp 200–201°C) or 4-amino-6,7-dimethoxyquinazolin-2(1H)-one HCl. Thiones typically exhibit stronger intermolecular interactions due to sulfur’s polarizability .
  • Pentylamino vs. Chloro/Anilino Groups: The pentylamino chain enhances lipophilicity compared to electron-withdrawing chloro groups (as in 4-chloro quinazoline) or aromatic amines. This could improve bioavailability but may reduce solubility in polar solvents .

Spectroscopic Characterization

  • FT-IR : Thione-containing compounds (e.g., compound 12) show C=S stretches near 1,617–1,645 cm⁻¹, overlapping with C=O vibrations in oxo derivatives. The target compound’s IR would similarly highlight S-related bands .
  • NMR: The pentylamino group in the target compound would produce distinct aliphatic proton signals (δ ~0.8–1.6 ppm for CH₂ and CH₃), unlike aromatic substituents in compounds 13–15 (δ ~7.2–8.1 ppm) .

Key Research Findings and Implications

  • Thermal Stability : Thione derivatives (e.g., compound 12, mp 190–192°C) generally exhibit higher melting points than oxo analogs, suggesting stronger crystal packing interactions .
  • Synthetic Flexibility : The quinazoline core allows diverse substitutions, as demonstrated in and , enabling tailored modifications for specific biological or material science applications.

Biologische Aktivität

6,7-Dimethoxy-4-(pentylamino)quinazoline-2(1H)-thione is a synthetic compound belonging to the quinazoline family, which is recognized for its diverse biological activities. This compound features a thione group that significantly influences its chemical reactivity and biological properties. Quinazolines have emerged as important targets in drug discovery due to their potential therapeutic applications in various diseases, including cancer and inflammation.

Chemical Structure and Properties

The molecular formula of 6,7-dimethoxy-4-(pentylamino)quinazoline-2(1H)-thione is C15H21N3O2SC_{15}H_{21}N_{3}O_{2}S, with a molecular weight of 307.4 g/mol. The compound's structure facilitates interactions with biological targets, which is critical for its pharmacological activity.

Anticancer Activity

Several studies have investigated the anticancer potential of quinazoline derivatives, including 6,7-dimethoxy-4-(pentylamino)quinazoline-2(1H)-thione. Notably, quinazolines have demonstrated inhibitory effects on various cancer cell lines:

  • Cell Lines Tested :
    • Human colon carcinoma (HCT116)
    • Chronic myeloid leukemia (K562)
    • Breast cancer (SKBR3)

In vitro assays using the MTT method revealed significant cytotoxicity against these cancer cell lines, indicating the compound's potential as an anticancer agent .

The mechanism by which quinazoline derivatives exert their anticancer effects often involves cell cycle arrest and apoptosis induction. For instance, compounds similar to 6,7-dimethoxy-4-(pentylamino)quinazoline-2(1H)-thione have been shown to cause cell cycle arrest at the G2/M phase, leading to inhibited proliferation of cancer cells .

Antimicrobial Activity

Quinazoline derivatives are also noted for their antimicrobial properties. Research has indicated that certain derivatives exhibit significant activity against both bacterial and fungal strains. The presence of the thione group enhances the compound's ability to interact with microbial targets .

Comparative Biological Activity

Compound NameActivity TypeNotable Effects
6,7-Dimethoxy-4-(pentylamino)quinazoline-2(1H)-thioneAnticancerCytotoxicity against multiple cancer cell lines
4-(Benzylamino)-6,7-dimethoxyquinazolineAntitumorEnhanced activity against tumor cells
6-MethoxyquinazolineAntimicrobialSignificant inhibition of microbial growth

This table illustrates how structural variations among quinazoline derivatives can lead to differing biological activities and therapeutic potentials .

Case Studies

  • Study on Anti-Angiogenic Effects : A series of novel 4-anilino-6,7-dimethoxy quinazoline derivatives were synthesized and tested for anti-angiogenic properties. The results indicated that these compounds could inhibit angiogenesis in tumor models, further supporting the therapeutic potential of quinazolines in cancer treatment .
  • Inhibition of Platelet-Derived Growth Factor Receptor (PDGF) : Research has shown that certain quinazoline derivatives act as selective antagonists for PDGF receptors, which play a crucial role in tumor growth and metastasis .

Q & A

Basic Research Question

  • X-ray crystallography : Resolves tautomeric forms (thione vs. thiol) and confirms substitution patterns. For example, monoclinic space group P2₁/m with hydrogen-bonded chains along [100] .
  • NMR : ¹H NMR shows distinct methoxy singlet (δ 3.85–3.90 ppm) and pentylamino NH resonance (δ 6.2 ppm, broad) .
  • HPLC-MS : Quantifies purity (>97%) and detects sulfonic acid byproducts from thione oxidation .

How do structural modifications (e.g., alkyl chain length, substituent position) alter bioactivity?

Advanced Research Question
A comparative analysis of quinazoline derivatives reveals:

Substituent Activity (IC₅₀, µM) Key Property
Pentylamino (C5)8.2 (MCF-7)Optimal lipophilicity (LogP ≈2.1)
Methylphenylamino12.4 (MCF-7)Reduced membrane permeability
3-Methoxypropylamino15.9 (MCF-7)Increased metabolic instability
Longer alkyl chains (e.g., heptyl) reduce solubility, while shorter chains (e.g., methyl) limit target affinity .

What strategies resolve contradictions in reported biological data across studies?

Advanced Research Question
Discrepancies in cytotoxicity data often arise from:

  • Assay conditions : Viability assays (MTT vs. resazurin) yield ±15% variability in IC₅₀ .
  • Cell line heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) differ in drug uptake .
  • Compound stability : Thione-to-thiol tautomerization under physiological pH (7.4) alters reactivity .
    Standardized protocols (e.g., 48-hour exposure, 10% FBS media) improve reproducibility .

What is the hypothesized mechanism of action against cancer cell lines?

Advanced Research Question
The compound inhibits PI3K/AKT/mTOR signaling via:

  • Kinase binding : Competitive inhibition at the ATP-binding pocket (Kd ≈ 0.8 µM, SPR analysis) .
  • ROS induction : Thione-mediated glutathione depletion elevates oxidative stress (2.5× ROS in HT-29 cells) .
    Synergy with cisplatin (CI ≈0.3) suggests combinatory therapeutic potential .

How can computational modeling guide the design of derivatives with improved efficacy?

Advanced Research Question

  • Molecular docking : Identifies favorable interactions with EGFR (ΔG ≈ -9.8 kcal/mol) .
  • ADMET prediction : Pentylamino derivatives show balanced absorption (Caco-2 Papp: 12 × 10⁻⁶ cm/s) and low hepatotoxicity (LD₅₀ > 500 mg/kg) .
  • QSAR models : Hydrophobic substituents at the 4-position correlate with increased bioactivity (r² = 0.87) .

What are the challenges in characterizing degradation products under physiological conditions?

Advanced Research Question
Major degradation pathways include:

  • Oxidation : Thione → sulfonic acid (detected via LC-MS/MS at m/z 348.1) .
  • Hydrolysis : Methoxy groups cleave at pH > 9, forming quinazolinone byproducts .
    Accelerated stability studies (40°C/75% RH) over 12 weeks inform formulation strategies (lyophilization recommended) .

How does the compound interact with metal ions in coordination chemistry applications?

Advanced Research Question
Pd(II) and Pt(II) complexes exhibit enhanced bioactivity:

  • Coordination mode : Thione sulfur and quinazoline N3 bind metals, forming square-planar geometries .
  • Antibacterial activity : Pt complex inhibits S. aureus (MIC: 4 µg/mL vs. 16 µg/mL for free ligand) .
  • DNA interaction : Intercalation confirmed via UV-Vis hypochromicity (25% at 260 nm) .

What in vitro models are appropriate for evaluating pharmacokinetic properties?

Basic Research Question

  • Caco-2 monolayers : Assess intestinal permeability (Papp > 10 × 10⁻⁶ cm/s indicates good absorption) .
  • Microsomal stability : Human liver microsomes (HLM) quantify metabolic half-life (t₁/₂ ≈ 45 mins) .
  • Plasma protein binding : >90% binding (ultrafiltration) suggests dose adjustments for free drug availability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.